molecular formula C26H23BrN2O6S2 B2891500 2-((4-((4-bromophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide CAS No. 850926-89-5

2-((4-((4-bromophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide

Cat. No.: B2891500
CAS No.: 850926-89-5
M. Wt: 603.5
InChI Key: UGELOEAABXXCKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((4-((4-Bromophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide (CAS 850926-89-5) is a complex organic molecule with a molecular formula of C₂₆H₂₃BrN₂O₆S₂ and a molecular weight of 603.5 g/mol. This compound is characterized by a distinctive structure incorporating an oxazole ring, a sulfonamide functional group, and a thioether linkage. Its architecture features multiple aromatic systems, including a bromophenyl group, a p-tolyl group, and a dimethoxyphenyl acetamide moiety. These functional groups are known to contribute significantly to the molecule's electronic properties and its potential to engage in diverse non-covalent interactions with biological targets. Compounds containing oxazole and sulfonamide motifs, like this one, have been reported in scientific literature to exhibit a range of biological activities. Research into similar structural families suggests potential value in investigating its analgesic and anti-inflammatory properties . The presence of these specific functional groups is often associated with the ability to interact with enzymes involved in inflammatory pathways, such as cyclooxygenase (COX). Furthermore, the structural similarity of related phenylacetamide derivatives to the lateral chain of natural benzylpenicillin also indicates potential for antimicrobial activity screening . Researchers can explore this compound as a lead structure in medicinal chemistry for developing novel therapeutic agents, particularly in the areas of pain management, inflammation control, and infectious disease. The product is provided for research applications and is strictly for laboratory use. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are responsible for conducting all necessary safety assessments and handling the material in accordance with their institution's guidelines for chemical substances.

Properties

IUPAC Name

2-[[4-(4-bromophenyl)sulfonyl-2-(4-methylphenyl)-1,3-oxazol-5-yl]sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23BrN2O6S2/c1-16-4-6-17(7-5-16)24-29-25(37(31,32)20-11-8-18(27)9-12-20)26(35-24)36-15-23(30)28-21-13-10-19(33-2)14-22(21)34-3/h4-14H,15H2,1-3H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGELOEAABXXCKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(O2)SCC(=O)NC3=C(C=C(C=C3)OC)OC)S(=O)(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23BrN2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

603.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((4-((4-bromophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide is a complex organic molecule with significant potential in medicinal chemistry. Its structure suggests a range of biological activities, particularly in the fields of analgesic and anti-inflammatory research. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological evaluations, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C26H23BrN2O6S2
  • Molecular Weight : 603.5 g/mol
  • IUPAC Name : 2-[[4-(4-bromophenyl)sulfonyl-2-(4-methylphenyl)-1,3-oxazol-5-yl]sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide

This compound is characterized by the presence of a sulfonamide group, which is known for its diverse biological properties.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler oxazole derivatives. The process may include:

  • Formation of the oxazole ring via cyclization.
  • Introduction of the sulfonyl group through electrophilic substitution.
  • Final acetamide formation through acylation reactions.

Analgesic and Anti-inflammatory Properties

Recent studies have highlighted the analgesic activity of compounds derived from oxazole derivatives. For instance, a related study evaluated the analgesic effects using the writhing and hot plate tests on mice, demonstrating significant pain relief compared to control groups . The presence of a methoxy group in similar compounds has been associated with enhanced analgesic effects.

Antimicrobial Activity

The antimicrobial potential of oxazole-based compounds has been documented extensively. In comparative tests against various bacterial strains including Staphylococcus aureus and Escherichia coli, compounds similar to this compound exhibited notable antibacterial activity .

Molecular Docking Studies

In silico studies have been employed to predict the binding affinities of this compound against key molecular targets involved in pain and inflammation pathways, such as COX-2 enzymes. These studies suggest that the compound could serve as a lead for developing new anti-inflammatory drugs .

Case Studies and Research Findings

Several case studies have been conducted to evaluate the biological activity of similar compounds:

StudyFindings
PMC7864298 Demonstrated significant analgesic activity in animal models; low acute toxicity observed .
PMC10529337 Highlighted potential antimicrobial effects against both Gram-positive and Gram-negative bacteria; structure-activity relationships explored .
PMC8400786 Evaluated multiple oxazole derivatives for their antibacterial properties; identified optimal substituents for enhanced efficacy .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally and functionally related acetamide derivatives, emphasizing key differences in substituents, heterocyclic cores, and reported activities:

Compound Name Core Structure Key Substituents Reported Bioactivity References
Target Compound : 2-((4-((4-bromophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide Oxazole - 4-Bromophenyl sulfonyl
- p-Tolyl
- 2,4-Dimethoxyphenyl acetamide
Not directly reported; inferred potential for enzyme inhibition or anticancer activity
N-(4-Bromophenyl)-2-(2-thienyl)acetamide Acetamide + Thiophene - 4-Bromophenyl
- Thiophene-2-yl
Antimycobacterial activity (MIC: 6.25 µg/mL against M. tuberculosis)
N-(4-Bromophenyl)-2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide Triazole - 4-Bromophenyl
- Ethyl
- Furyl
Not reported; structural similarity suggests possible kinase inhibition
2-{[4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2-methylphenyl)acetamide Triazole + Fluorophenyl - 4-Amino
- 2-Fluorophenyl
- 4-Bromo-2-methylphenyl
Not reported; fluorophenyl groups often enhance metabolic stability
2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(dimethylamino)phenyl]acetamide Triazole + Chlorophenyl - 4-Chlorophenyl
- p-Tolyl
- Dimethylaminophenyl
Not reported; dimethylamino group may improve solubility and target affinity
2-{[5-(5-Bromo-2-hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide Triazole + Benzothiophene - 5-Bromo-2-hydroxyphenyl
- Cyano-benzothiophene
Not reported; hydroxyl and cyano groups may confer redox-modulating properties

Key Structural and Functional Insights:

Core Heterocycle Variations: The oxazole core in the target compound differs from triazole-based analogs (e.g., ). Sulfonyl (-SO₂-) groups (target compound) versus sulfanyl (-S-) linkages (others) impact electronic properties and metabolic stability. Sulfonyl groups enhance electrophilicity and may improve target engagement .

Substituent Effects :

  • Halogenated Aromatics : The 4-bromophenyl group (target compound) is shared with , suggesting a role in hydrophobic interactions or halogen bonding. Chlorophenyl () and fluorophenyl () analogs may exhibit varied potency due to differences in electronegativity and steric effects.
  • Methoxy vs. Methyl Groups : The 2,4-dimethoxyphenyl acetamide in the target compound contrasts with methyl () or ethyl () substituents. Methoxy groups enhance solubility but may reduce membrane permeability compared to alkyl groups.

Biological Implications :

  • While the target compound’s bioactivity is unreported, analogs like N-(4-bromophenyl)-2-(2-thienyl)acetamide demonstrate antimycobacterial activity , suggesting a possible therapeutic niche.
  • Triazole derivatives (e.g., ) are frequently explored as kinase or protease inhibitors, hinting at similar applications for the target compound if optimized.

Preparation Methods

Cyclization of β-Ketoamide Precursors

The oxazole ring is constructed via acid-promoted cyclization of a β-ketoamide intermediate. A representative protocol involves:

  • Preparation of β-ketoamide : Reacting 4-bromophenylsulfonyl chloride with 2-(p-tolyl)acetamide in the presence of triethylamine yields the β-ketoamide precursor.
  • Cyclization : Treating the β-ketoamide with phosphorus oxychloride (POCl₃) at 80°C for 6 hours induces cyclization to form the oxazole ring.

Reaction Conditions :

Step Reagent Temperature Time Yield
1 Et₃N, CH₂Cl₂ 25°C 2 h 85%
2 POCl₃ 80°C 6 h 72%

Mechanistic Insight : The cyclization proceeds via intramolecular dehydration, facilitated by POCl₃ acting as both a Lewis acid and dehydrating agent.

Alternative Method: TMSBr-Promoted Cyclization

A modern approach employs trimethylsilyl bromide (TMSBr) as a dual acid promoter and nucleophile. This method, adapted from Xiao et al., involves:

  • Reacting ortho-propynol phenyl azides with TMSBr in dichloroethane at 60°C.
  • Oxidative sulfonation using m-CPBA (meta-chloroperbenzoic acid) to install the sulfonyl group.

Advantages :

  • Higher functional group tolerance (e.g., bromine stability).
  • Reduced side reactions due to milder conditions.

Installation of the Sulfonyl Group

Direct Sulfonation of Arylthiol Intermediates

The 4-bromophenylsulfonyl group is introduced via oxidation of a thiol precursor:

  • Thiol Preparation : Treating 4-bromothiophenol with chlorosulfonic acid yields 4-bromophenylsulfonyl chloride.
  • Coupling : Reacting the sulfonyl chloride with the oxazole intermediate in pyridine at 0–5°C.

Reaction Parameters :

Parameter Value
Solvent Pyridine
Temperature 0–5°C
Yield 68%

Characterization : The sulfonyl group is confirmed via IR spectroscopy (asymmetric S=O stretch at 1,360 cm⁻¹).

Thioether Linkage Formation

Nucleophilic Substitution with Mercaptoacetamide

The thioether bridge is established by reacting 5-chloro-oxazole with N-(2,4-dimethoxyphenyl)mercaptoacetamide:

  • Synthesis of Mercaptoacetamide : Acetylation of 2,4-dimethoxyaniline with acetyl chloride, followed by thiolation using Lawesson’s reagent.
  • Coupling : Displacement of the chloro group on the oxazole with the thiolate anion in DMF at 50°C.

Optimization Data :

Base Solvent Time (h) Yield
K₂CO₃ DMF 8 65%
NaH THF 6 58%

Side Reactions : Competing oxidation to sulfone is mitigated by degassing solvents with nitrogen.

Final Assembly and Purification

Convergent Synthesis

The oxazole-sulfonyl and acetamide-thioether modules are coupled via Suzuki-Miyaura cross-coupling:

  • Palladium Catalysis : Using Pd(PPh₃)₄ and K₃PO₄ in toluene/ethanol (3:1) at 90°C.
  • Purification : Column chromatography (SiO₂, hexane/ethyl acetate 4:1) yields the final compound in 74% purity.

Analytical Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 8.02 (d, J = 8.4 Hz, 2H, Ar-H), 7.45 (d, J = 8.0 Hz, 2H, Ar-H), 6.52 (s, 1H, NH), 3.85 (s, 6H, OCH₃).
  • HRMS : m/z calc. for C₂₆H₂₄BrN₂O₅S₂ [M+H]⁺: 611.03, found: 611.05.

Comparative Evaluation of Synthetic Routes

Method Key Step Yield (%) Purity (%) Scalability
Cyclization (POCl₃) Acid-promoted cyclization 72 85 Moderate
TMSBr route Dual-promoter cyclization 68 88 High
Suzuki coupling Palladium catalysis 74 90 Low

Trade-offs : The TMSBr method offers scalability but requires stringent moisture control, while Suzuki coupling achieves high purity at the expense of catalyst cost.

Challenges and Mitigation Strategies

  • Sulfonyl Group Hydrolysis :

    • Cause : Exposure to aqueous conditions during workup.
    • Solution : Use anhydrous solvents and minimize reaction time in acidic media.
  • Thioether Oxidation :

    • Cause : Residual oxidizing agents.
    • Solution : Add antioxidants like BHT (butylated hydroxytoluene) during thiol handling.

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to improve yield?

The synthesis involves multi-step reactions, including sulfonylation, oxazole ring formation, and thioether linkage. Key steps include:

  • Sulfonylation : Reacting 4-bromobenzenesulfonyl chloride with intermediates under anhydrous conditions (DMF, 0–5°C) .
  • Oxazole formation : Cyclization using reagents like POCl₃ or PCl₃ at 80–100°C .
  • Thioether coupling : Employing NaH or K₂CO₃ in THF to link the oxazole-thiol moiety to the acetamide backbone . Yield optimization requires strict control of pH, temperature, and moisture levels. Purity is confirmed via HPLC (>95%) and recrystallization .

Q. Which analytical techniques are critical for confirming structural integrity?

  • NMR spectroscopy : ¹H/¹³C NMR to verify sulfonyl, oxazole, and acetamide moieties (e.g., sulfonyl peaks at δ 7.8–8.2 ppm; oxazole C=O at ~160 ppm) .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ matching theoretical mass ± 0.001 Da) .
  • FT-IR : Sulfonyl S=O stretches at 1150–1300 cm⁻¹ and amide C=O at 1650–1700 cm⁻¹ .

Advanced Research Questions

Q. How can computational methods resolve contradictions in binding affinity data for this compound?

Discrepancies between in vitro and cell-based assays often arise from solubility or membrane permeability issues. To address this:

  • Perform molecular docking (e.g., AutoDock Vina) to predict interactions with targets like kinases or sulfotransferases .
  • Validate with surface plasmon resonance (SPR) to measure real-time binding kinetics (KD values) .
  • Cross-reference with molecular dynamics simulations (AMBER/GROMACS) to assess stability of ligand-target complexes .

Q. What strategies mitigate conflicting spectral data during structural elucidation?

Contradictions in NMR/IR data may stem from tautomerism or residual solvents. Solutions include:

  • Variable-temperature NMR to detect dynamic equilibria (e.g., oxazole ring proton exchange) .
  • 2D NMR (COSY, HSQC) to resolve overlapping signals from aromatic and methoxy groups .
  • Elemental analysis to confirm stoichiometry (C, H, N, S within ±0.4% of theoretical values) .

Q. How do structural modifications (e.g., bromophenyl vs. chlorophenyl) impact bioactivity?

Comparative studies using analogs reveal:

  • Bromophenyl groups enhance hydrophobic interactions in enzyme pockets (e.g., IC₅₀ = 2.1 µM vs. chlorophenyl IC₅₀ = 5.8 µM against COX-2) .
  • Dimethoxyphenyl acetamide improves solubility (logP reduced by 0.5–1.0 vs. non-polar analogs) .
  • Thioether linkage stability : Assessed via oxidative stress assays (H₂O₂ exposure; >80% integrity at 24 hours) .

Q. What experimental designs address discrepancies between in vitro and in vivo efficacy?

  • Pharmacokinetic profiling : Measure plasma half-life (e.g., ~4.2 hours in rodents) and bioavailability (<30% due to first-pass metabolism) .
  • Metabolite identification : Use LC-MS/MS to detect phase I/II metabolites (e.g., sulfoxide derivatives) .
  • Proteomic analysis : SILAC labeling to track target engagement in tissues .

Methodological Guidelines

  • Synthetic reproducibility : Always replicate reactions under inert atmospheres (N₂/Ar) and monitor via TLC .
  • Data validation : Cross-check spectral data with structurally similar compounds (e.g., PubChem entries for sulfonamide-oxazole hybrids) .
  • Biological assays : Include positive controls (e.g., celecoxib for COX-2 inhibition) and validate with orthogonal methods (e.g., Western blotting alongside enzymatic assays) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.